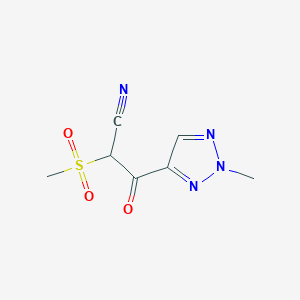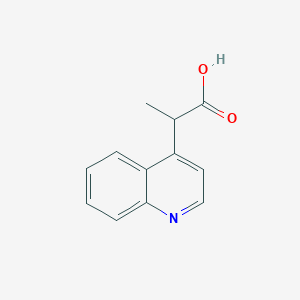
2-(Quinolin-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Quinolin-4-yl)propanoic acid is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-4-yl)propanoic acid typically involves the reaction of quinoline derivatives with appropriate reagents. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method includes the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .
Industrial Production Methods: Industrial production of quinoline derivatives often employs large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is also gaining popularity in industrial settings .
化学反応の分析
Types of Reactions: 2-(Quinolin-4-yl)propanoic acid undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various functionalized quinoline derivatives.
科学的研究の応用
2-(Quinolin-4-yl)propanoic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents for treating infections and cancer.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 2-(Quinolin-4-yl)propanoic acid involves its interaction with various molecular targets. In antimicrobial applications, it inhibits bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . In anticancer research, it induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
類似化合物との比較
- Quinoline-4-carboxylic acid
- 2-(Quinolin-8-yloxy)propanoic acid
- 3-(Quinolin-3-yl)propanoic acid
Comparison: 2-(Quinolin-4-yl)propanoic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives . For instance, while quinoline-4-carboxylic acid is primarily studied for its antimicrobial properties, this compound shows broader applications, including anticancer research .
特性
分子式 |
C12H11NO2 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
2-quinolin-4-ylpropanoic acid |
InChI |
InChI=1S/C12H11NO2/c1-8(12(14)15)9-6-7-13-11-5-3-2-4-10(9)11/h2-8H,1H3,(H,14,15) |
InChIキー |
DLNQUZAJDUWMEB-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=NC2=CC=CC=C12)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13314230.png)
![2-methyl-1,1-dioxo-3,4-dihydro-2H-thieno[2,3-b]thiopyran-4-amine](/img/structure/B13314240.png)

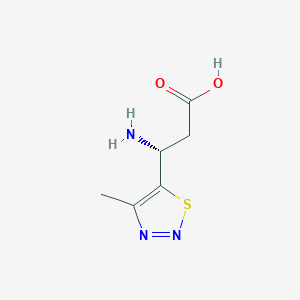
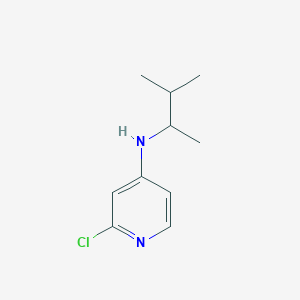
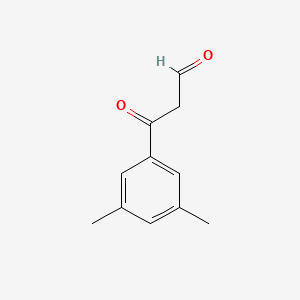
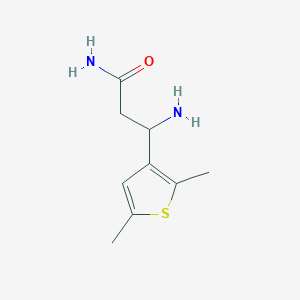


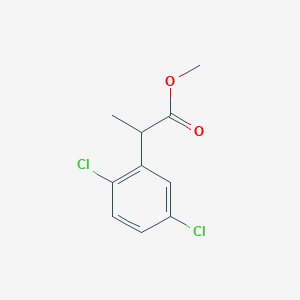
![1-Ethyl-N-[1-(furan-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13314289.png)
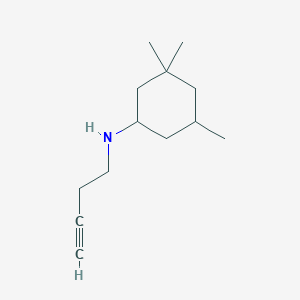
amine](/img/structure/B13314296.png)
